1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-phenyl-2H-tetrazol-2-yl)ethanone
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Overview
Description
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ETHANONE is a complex organic compound that features a unique combination of pyrazole and tetrazole rings
Preparation Methods
The synthesis of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ETHANONE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable β-diketone under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the tetrazole ring: This can be accomplished by the cyclization of an azide with a nitrile in the presence of a catalyst.
Coupling of the pyrazole and tetrazole rings: This step involves the formation of a carbon-carbon bond between the two heterocycles, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ETHANONE can be compared with other similar compounds, such as:
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ETHANONE: This compound has a methyl group instead of a phenyl group, which may affect its chemical reactivity and biological activity.
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-ETHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ETHANONE: This compound has an ethyl group instead of a phenyl group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ETHANONE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11F3N6O2 |
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Molecular Weight |
340.26 g/mol |
IUPAC Name |
1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(5-phenyltetrazol-2-yl)ethanone |
InChI |
InChI=1S/C13H11F3N6O2/c14-13(15,16)12(24)6-7-17-22(12)10(23)8-21-19-11(18-20-21)9-4-2-1-3-5-9/h1-5,7,24H,6,8H2 |
InChI Key |
AKZWMYHOXBEQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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